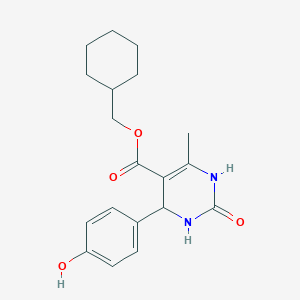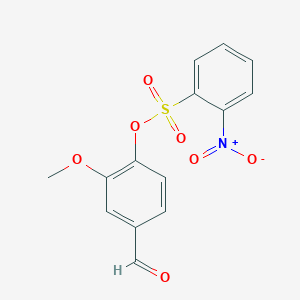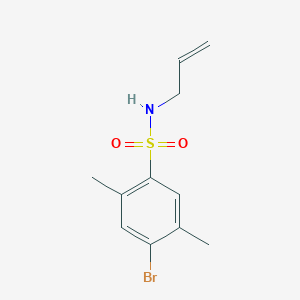![molecular formula C14H12N4O2 B5117678 methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5117678.png)
methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate, also known as MPPC, is a chemical compound that belongs to the pyrazolo-triazine class of compounds. It has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry.
作用機序
The mechanism of action of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has also been found to reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), and reducing the production of reactive oxygen species (ROS).
実験室実験の利点と制限
One of the advantages of using methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in lab experiments is its high potency and selectivity towards certain enzymes, such as COX-2 and LOX. This allows for more precise and targeted inhibition of these enzymes, which can be beneficial in certain research applications. However, one limitation of using methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
将来の方向性
There are several potential future directions for research on methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate. One area of interest is its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential as an anticancer agent, particularly in the treatment of breast and lung cancer. Further studies are needed to fully understand the mechanism of action and potential applications of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in these and other research fields.
Conclusion
In conclusion, methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate is a chemical compound that has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate have been discussed in this paper. Further research is needed to fully understand the potential applications of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate in these and other research fields.
合成法
Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate can be synthesized using a one-pot reaction of 4-methyl-3-nitrophenylhydrazine, ethyl acetoacetate, and triethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds via a cyclization process, resulting in the formation of methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate as a yellow solid.
科学的研究の応用
Methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
特性
IUPAC Name |
methyl 4-methyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-12(14(19)20-2)16-17-13-11(8-15-18(9)13)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXMPTQTXDAOQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C(C=NN12)C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(ethylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5117597.png)



![4-[(2-hydroxyphenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5117630.png)

![3,3'-sulfonylbis[N-(2-methylphenyl)benzenesulfonamide]](/img/structure/B5117638.png)
![4-[2-(5-isopropyl-2-methylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5117639.png)
![2-(methylthio)-N-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarboxamide](/img/structure/B5117645.png)
![2-[(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(2-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5117648.png)
![2-{4-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-2-pyrimidinyl}phenol](/img/structure/B5117658.png)
![N-(4-{[3-(3-methylphenyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxalin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B5117664.png)
![1-methyl-5-[(1,3-thiazol-2-ylamino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B5117675.png)
